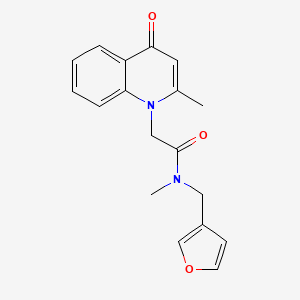

N-(3-furylmethyl)-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals with a base structure of quinoline or its derivatives, which are known for their versatile applications in pharmaceuticals due to their significant biological activities. The specific compound shares structural similarities with quinolin-4(1H)-one derivatives, often synthesized for their potential therapeutic uses.

Synthesis Analysis

Synthesis of quinoline derivatives typically involves cyclization reactions, starting from various substrates like 2-aminobenzophenones or via the Sonogashira cross-coupling of relevant halides and terminal alkynes. For example, Durgadas et al. (2013) synthesized a related compound using a Sonogashira cross-coupling reaction, highlighting the versatility of this method in forming complex quinoline structures (Durgadas, Mukkanti, & Pal, 2013).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives, including spectroscopic and computational methods, often reveals the presence of intramolecular charge transfer, as indicated in studies by El-Azab et al. (2016), where DFT calculations were used to understand the vibrational spectroscopy and molecular docking of a similar quinoline derivative (El-Azab et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives often aim at introducing or modifying functional groups that affect their biological activity. For instance, iodine-mediated cyclization has been employed to synthesize isoquinolin-1-ylidene acetamides, showcasing the reactivity of quinoline structures under various conditions (Kobayashi et al., 2007).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and crystallinity, are crucial for their pharmaceutical applications. These properties are determined by the molecular structure and substitution patterns on the quinoline core.

Chemical Properties Analysis

Quinoline derivatives exhibit a wide range of chemical properties, including antibacterial, antifungal, and anticancer activities. The presence of specific functional groups influences their reactivity and interaction with biological targets. For example, derivatives with acetamide groups have shown potential as antimicrobial and anticancer agents, as demonstrated in various studies (Elfekki et al., 2014; Ramírez et al., 2020).

Propriétés

IUPAC Name |

N-(furan-3-ylmethyl)-N-methyl-2-(2-methyl-4-oxoquinolin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-13-9-17(21)15-5-3-4-6-16(15)20(13)11-18(22)19(2)10-14-7-8-23-12-14/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRMDIVQLDIPRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N(C)CC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-furylmethyl)-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

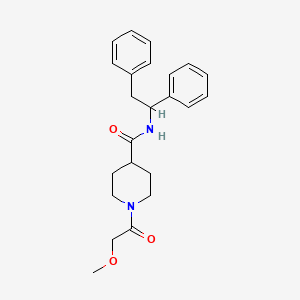

![[1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5641458.png)

![1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5641461.png)

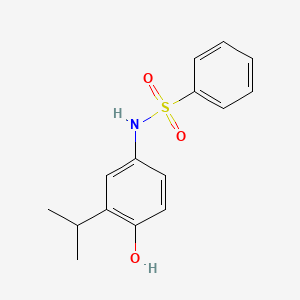

![2-{[(3-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5641462.png)

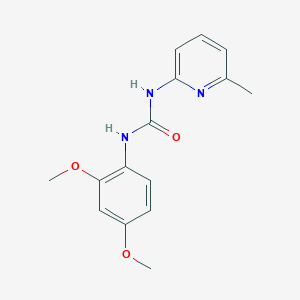

![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-2-(dimethylamino)-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5641488.png)

![7-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5641493.png)

![(3aR*,9bR*)-2-[(3-ethylisoxazol-5-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5641499.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(phenylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5641511.png)

![1-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]azepan-2-one](/img/structure/B5641517.png)